1,N6-Ethenoadenosine - 39007-51-7

1,N6-Ethenoadenosine

Catalog Number: EVT-310640
CAS Number: 39007-51-7
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,N6-Ethenoadenosine (εA) is a fluorescent analog of adenosine, a naturally occurring nucleoside found in DNA and RNA. [] εA is characterized by its fluorescent properties, particularly its long fluorescence lifetime and ability to be detected at very low concentrations. [] This makes it a valuable probe for studying enzymatic mechanisms and structures, as well as various biological processes involving adenosine nucleotides.

Synthesis Analysis

1,N6-Ethenoadenosine exhibits a distinct molecular structure compared to adenosine. The key difference lies in the presence of an additional ethylene bridge between the N1 and N6 positions of the adenine base, forming an imidazole ring. This modification confers fluorescent properties to the molecule. Nuclear magnetic resonance (NMR) studies have been employed to elucidate the detailed structural characteristics of εA, revealing conformational preferences and influences of modifications on its overall structure. [, ]

Molecular Structure Analysis
  • Transcriptional errors: εA and its cytidine analog, εC, can be incorporated into polyribonucleotides to investigate transcriptional errors and ambiguity. [] Studies have shown that εA and εC can lead to misincorporations during transcription, potentially contributing to mutations and genomic instability.
  • tRNA modifications: εA can be incorporated into the 3' terminus of tRNA using T4 RNA ligase. [] This allows for the creation of fluorescent tRNA derivatives that can be used to study tRNA-enzyme interactions, aminoacylation reactions, and translation processes.
Mechanism of Action

The mechanism of action of εA is largely based on its ability to mimic adenosine nucleotides in various biological processes. It can bind to enzyme active sites that typically interact with adenosine nucleotides, serving as a substrate, inhibitor, or activator depending on the specific enzyme and experimental conditions. [, , , , , , , , , , , , ] Its fluorescent properties allow researchers to track its interaction with target molecules, providing insights into binding kinetics, conformational changes, and energy transfer mechanisms within biological systems.

Physical and Chemical Properties Analysis

εA is widely used in biochemistry and enzymology research to study the structure and function of enzymes that interact with adenosine nucleotides. [, , , , , , , , , , , , ] Its applications include:

  • Affinity labeling: εA can be used as an affinity label to identify nucleotide-binding sites in enzymes. [, , , ] By incorporating reactive groups into the εA molecule, it can covalently bind to amino acid residues within the nucleotide-binding site. This allows for the identification of the specific amino acids involved in nucleotide binding.
  • Kinetic studies: εA's fluorescent properties make it ideal for studying the kinetics of enzyme-nucleotide interactions. [, , , , , ] By monitoring changes in fluorescence intensity, researchers can determine binding constants, association and dissociation rates, and other kinetic parameters.
  • Conformational changes: εA can be used as a probe to monitor conformational changes in enzymes upon nucleotide binding. [, , ] Changes in fluorescence properties, such as intensity or anisotropy, can indicate alterations in the local environment of the εA molecule, reflecting conformational rearrangements within the enzyme.
Applications

εA has emerged as a valuable tool in toxicology and carcinogenesis research, particularly in studies focusing on the metabolic activation of carcinogens like ethyl carbamate (urethane). [, , , ] Its applications include:

  • Detection of DNA adducts: εA is a product of the reaction between vinyl carbamate epoxide, a reactive metabolite of ethyl carbamate, and adenosine in DNA. [, , ] This adduct formation serves as a marker for the metabolic activation of ethyl carbamate, enabling researchers to study its carcinogenic mechanisms.
  • Mutagenicity studies: The formation of εA adducts in DNA can contribute to mutations and genomic instability, highlighting the mutagenic potential of ethyl carbamate. [, ] By investigating εA adduct levels and correlating them with mutagenic outcomes, researchers can assess the carcinogenic risks associated with exposure to ethyl carbamate.
  • Mechanistic studies: Using εA as a probe, researchers can delve into the detailed mechanisms underlying the metabolic activation of ethyl carbamate and other related carcinogens. [, , ] This involves studying enzyme-mediated reactions, identifying reactive intermediates, and characterizing the interaction of these intermediates with DNA, ultimately elucidating the pathways leading to carcinogenesis.

1,N6-Ethenoadenosine 5'-Triphosphate (ε-ATP)

Compound Description: 1,N6-ethenoadenosine 5'-triphosphate (ε-ATP) is a fluorescent analog of adenosine 5'-triphosphate (ATP). [] It serves as a valuable probe for studying enzyme mechanisms and structures due to its fluorescence properties, long fluorescence lifetime, and detectability at low concentrations. [] ε-ATP demonstrates activity in various enzyme systems, exhibiting similar behavior to ATP in terms of binding and polymerization. [, ]

2-[(4-Bromo-2,3-dioxobutyl)thio]-1,N6-ethenoadenosine 2',5'-Bisphosphate (BDB-TεADP)

Compound Description: BDB-TεADP is a reactive fluorescent adenine nucleotide analog that acts as an irreversible inhibitor of NADP+-specific isocitrate dehydrogenase. [] It exhibits biphasic kinetics of inactivation, suggesting a two-step mechanism involving the formation of a reversible complex before irreversible modification. []

2-Aza-1,N6-Ethenoadenosine (aza-εA)

Compound Description: 2-Aza-1,N6-ethenoadenosine (aza-εA) is a fluorescent analog of adenosine, structurally similar to εA but with a nitrogen atom replacing the carbon at position 2 of the adenine ring. [] It can be incorporated into the 3' terminus of tRNA using T4 RNA ligase, resulting in tRNA derivatives that are inactive in the aminoacylation reaction. []

5'-[p-(Fluorosulfonyl)benzoyl]-1,N6-ethenoadenosine (5'-FSBεA)

Compound Description: 5'-FSBεA is a fluorescent nucleotide analog that irreversibly binds to bovine liver glutamate dehydrogenase, specifically modifying a tyrosine residue (Tyr-262) at one of the enzyme's inhibitory guanosine 5'-triphosphate (GTP) sites. [, ] This covalent modification alters the enzyme's sensitivity to GTP inhibition. []

2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-Diphosphate (TNP-ADP)

Compound Description: TNP-ADP is a fluorescent nucleotide analog that serves as a probe for the adenosine 5'-diphosphate (ADP) activator site of bovine liver glutamate dehydrogenase. [] It competes with ADP for binding and exhibits a 2-fold activation effect on the native enzyme. []

Relevance: Although not structurally identical to 1,N6-ethenoadenosine, TNP-ADP serves as a valuable tool for investigating nucleotide-binding sites on enzymes. Its use in conjunction with other fluorescent analogs, such as 5'-FSBεA, allows for the determination of distances between different nucleotide-binding sites within an enzyme. []

Periodate-Oxidized 1,N6-Ethenoadenosine Monophosphate (εAMP-dial)

Compound Description: εAMP-dial is an affinity label for human placental alkaline phosphatase, generated by oxidizing 1,N6-ethenoadenosine monophosphate (εAMP) with periodate. [] This oxidation cleaves the ribose ring, forming a reactive dialdehyde derivative. []

8-Azido-1,N6-ethenoadenosine 5'-Triphosphate (8-N3-εATP)

Compound Description: 8-N3-εATP acts as a photoaffinity label for rabbit muscle fructose-1,6-bisphosphate aldolase, competing with the substrate at the mononucleotide binding site. [] Upon UV irradiation, it covalently modifies Thr-265 within the enzyme's active site, leading to inactivation. []

3'(2')-O-(4-Benzoylbenzoyl)-1,N6-ethenoadenosine 5'-Diphosphate (Bz2εADP)

Compound Description: Bz2εADP is a fluorescent photoaffinity label used to study the ATP binding site of myosin subfragment 1 (S1). [] It covalently incorporates into the heavy chain of S1 upon irradiation, specifically targeting the central 50-kDa tryptic peptide. []

Relevance: This analog highlights the ability to further modify the ribose moiety of 1,N6-ethenoadenosine with bulky fluorescent groups like benzoylbenzoyl. [] This modification is crucial for studying the conformational dynamics and interactions of proteins like myosin with their substrates.

3,N4-Ethenocytidine (εC)

Compound Description: 3,N4-Ethenocytidine (εC) is a modified nucleoside formed in vivo by the carcinogen vinyl chloride. [] It arises from the reaction of metabolites of vinyl chloride with cytidine residues in RNA. [] εC can be incorporated into polynucleotides and transcribed in vitro, where it leads to transcriptional errors by misincorporating adenine and uracil. []

Relevance: Although structurally distinct from 1,N6-ethenoadenosine, εC exemplifies a related class of etheno-bridged nucleosides that can arise from exposure to carcinogens. [, ] Both εA and εC demonstrate the mutagenic potential of such modifications.

1,N2-Ethenoguanosine

Compound Description: 1,N2-Ethenoguanosine is a product formed in the reaction of mucochloric acid, a genotoxic compound found in chlorinated drinking water, with guanosine. [] This reaction highlights the susceptibility of guanosine to modification by reactive electrophiles.

Properties

CAS Number

39007-51-7

Product Name

1,N6-Ethenoadenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1

InChI Key

LRPBXXZUPUBCAP-WOUKDFQISA-N

SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Synonyms

1,N(6)-ethenoadenosine

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

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